1-({5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-3-yl}carbonyl)azonane
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Overview
Description
The compound “1-({5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-3-yl}carbonyl)azonane” is a complex organic molecule. It contains a 1,3-benzodioxol-5-yl group, which is a common motif in many bioactive compounds . This group is attached to a pyrazol ring, another common structure in medicinal chemistry. The entire structure is further connected to an azonane ring, which is a nine-membered saturated ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,3-benzodioxol-5-yl group and the pyrazole ring are aromatic, contributing to the compound’s stability . The azonane ring, being a nine-membered ring, might introduce some strain into the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, and the 1,3-benzodioxol-5-yl group could potentially undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the positions of the functional groups and the stereochemistry. Some general predictions can be made based on the functional groups present .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
azonan-1-yl-[5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c24-20(23-9-5-3-1-2-4-6-10-23)17-11-15(21-22-17)13-25-16-7-8-18-19(12-16)27-14-26-18/h7-8,11-12H,1-6,9-10,13-14H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTPLDFPYPVAOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCN(CCC1)C(=O)C2=NNC(=C2)COC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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